molecular formula C6H13N3OS B4704354 N-ethyl-2-propionylhydrazinecarbothioamide

N-ethyl-2-propionylhydrazinecarbothioamide

Cat. No. B4704354
M. Wt: 175.25 g/mol
InChI Key: BGXWTSVYNGJJEH-UHFFFAOYSA-N
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Description

N-ethyl-2-propionylhydrazinecarbothioamide is a compound that has been studied for its potential in various applications, including its anticancer activity. It is characterized by its unique molecular and crystal structure, making it a subject of interest in the field of organic chemistry and pharmacology.

Synthesis Analysis

The compound is synthesized through a process involving elemental analysis, supported by spectroscopic methods like 1H NMR, 13C NMR, FT-Raman, FT-IR, and UV–Vis spectra. These methods aid in determining its molecular structure and evaluating its potential anticancer activity against human carcinoma cell lines (Ramaiah et al., 2019).

Molecular Structure Analysis

Its crystal and molecular structure have been determined through X-ray diffractometry, revealing it belongs to the triclinic crystal system. Quantum chemical computations using density functional theory (DFT) have been utilized to determine optimized structure parameters, showcasing its significance for nonlinear optical (NLO) applications supported by NBO analysis (Ramaiah et al., 2019).

Chemical Reactions and Properties

Reactive intermediates in reactions involving this compound have been explored, leading to the formation of various heterocyclic rings. These reactions are characterized by their distinct mechanisms, showcasing the compound's versatility in chemical synthesis (Aly et al., 2018).

Physical Properties Analysis

The physical properties, including the crystal system, space group, and unit cell parameters, have been thoroughly analyzed. This analysis provides insights into the compound's stability and reactivity, essential for its potential applications in material science and pharmacology (Ramaiah et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its molecular structure, leading to specific reactivity patterns. These properties are crucial for understanding its interactions in biological systems and potential for drug development. Its role in forming complexes and its reactivity with other chemical entities highlight its versatility and potential in chemical synthesis and biological applications (Aly et al., 2018).

properties

IUPAC Name

1-ethyl-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-3-5(10)8-9-6(11)7-4-2/h3-4H2,1-2H3,(H,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWTSVYNGJJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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